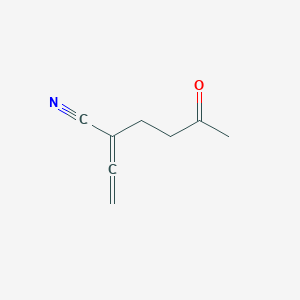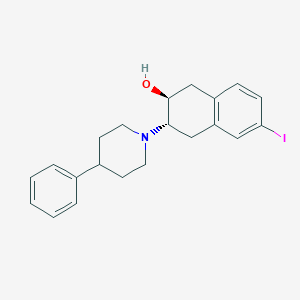
6-Iodobenzovesamicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodobenzovesamicol (IBVM) is a radioligand that has been extensively used in neuroscience research. It is a potent and selective inhibitor of the vesicular acetylcholine transporter (VAChT), which is responsible for the uptake of acetylcholine (ACh) into synaptic vesicles. IBVM has been used to study the role of VAChT in cholinergic neurotransmission and to investigate the pathophysiology of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
6-Iodobenzovesamicol binds to the VAChT protein with high affinity and specificity. It inhibits the uptake of ACh into synaptic vesicles, thereby reducing the amount of ACh available for release at the synapse. This results in a decrease in cholinergic neurotransmission.
Biochemische Und Physiologische Effekte
The inhibition of VAChT by 6-Iodobenzovesamicol has a number of biochemical and physiological effects. It reduces the amount of ACh available for release at the synapse, which can lead to a decrease in cholinergic neurotransmission. This can have a number of effects on cognitive function, memory, and attention. 6-Iodobenzovesamicol has also been shown to have effects on other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
6-Iodobenzovesamicol has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of VAChT, which makes it a valuable tool for investigating the role of VAChT in cholinergic neurotransmission. 6-Iodobenzovesamicol has also been used in imaging studies to visualize the distribution of VAChT in the brain. However, 6-Iodobenzovesamicol has some limitations. It is a radioligand, which means it requires special handling and disposal procedures. It also has a relatively short half-life, which limits its usefulness for long-term studies.
Zukünftige Richtungen
There are a number of future directions for research involving 6-Iodobenzovesamicol. One area of interest is the role of VAChT in neurological disorders such as Alzheimer's disease. 6-Iodobenzovesamicol has been used to investigate the pathophysiology of this disease, and further research may lead to new insights into its underlying mechanisms. Another area of interest is the development of new compounds that target VAChT. 6-Iodobenzovesamicol has been a valuable tool for investigating the role of VAChT in cholinergic neurotransmission, but new compounds may offer improved potency and selectivity. Finally, 6-Iodobenzovesamicol has potential for use in imaging studies to visualize the distribution of VAChT in the brain. Further research in this area may lead to new diagnostic and therapeutic approaches for neurological disorders.
Synthesemethoden
6-Iodobenzovesamicol can be synthesized using a number of different methods. One of the most common methods involves the reaction of 6-iodo-1,2,3,4-tetrahydroisoquinoline with benzovesamicol. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-Iodobenzovesamicol has been used extensively in scientific research to investigate the role of VAChT in cholinergic neurotransmission. It has been used to study the distribution of VAChT in the brain and to investigate the effects of drugs and other compounds on VAChT function. 6-Iodobenzovesamicol has also been used to investigate the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
139399-80-7 |
|---|---|
Produktname |
6-Iodobenzovesamicol |
Molekularformel |
C21H24INO |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
(2S,3S)-6-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H24INO/c22-19-7-6-17-14-21(24)20(13-18(17)12-19)23-10-8-16(9-11-23)15-4-2-1-3-5-15/h1-7,12,16,20-21,24H,8-11,13-14H2/t20-,21-/m0/s1 |
InChI-Schlüssel |
GJSOCNMEZIDMNM-SFTDATJTSA-N |
Isomerische SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@H]3CC4=C(C[C@@H]3O)C=CC(=C4)I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC(=C4)I |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC(=C4)I |
Synonyme |
6-IBVM 6-iodobenzovesamicol 6-iodobenzovesamicol, (2R-trans)-isomer 6-iodobenzovesamicol, (2S-trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)
![Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)
![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)
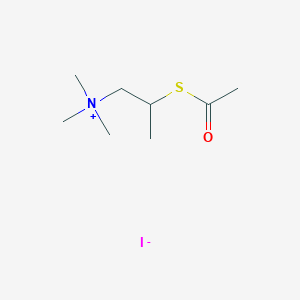
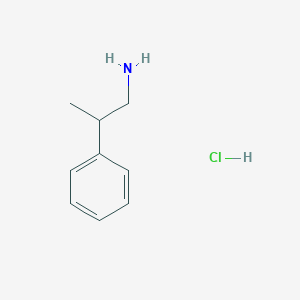
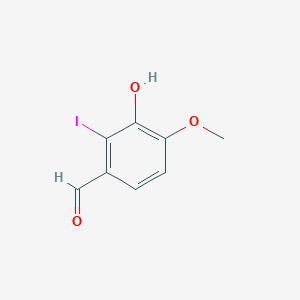
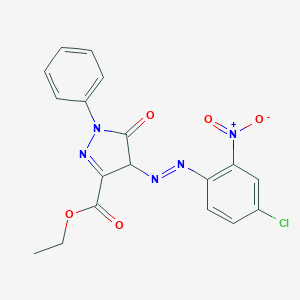
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
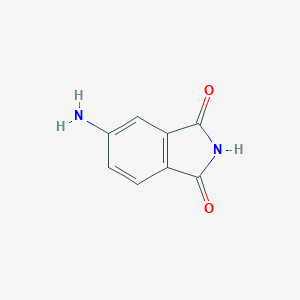
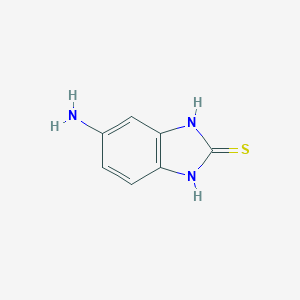
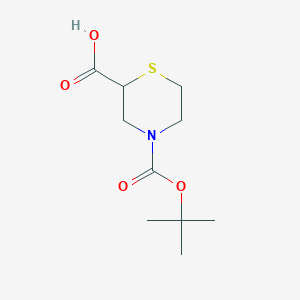
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
